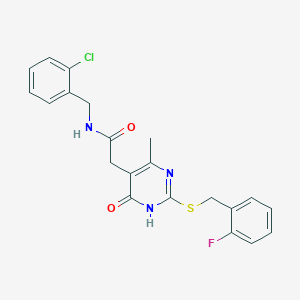

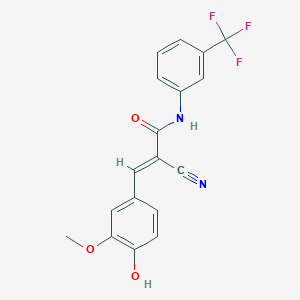

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

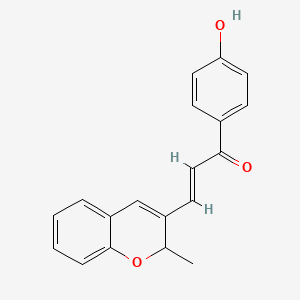

The compound “(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(3-(trifluoromethyl)phenyl)acrylamide” is a hybrid compound of chalcone-salicylate . It has been synthesized using a linker mode approach under reflux condition . The structure of the compound has been established by spectroscopic analysis including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .

Synthesis Analysis

The synthesis of this compound involves a linker mode approach under reflux condition . Unfortunately, the specific details of the synthesis process are not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization for Corrosion Inhibition

A study focused on the synthesis and characterization of acrylamide derivatives, including compounds similar to the target molecule, for their use as corrosion inhibitors in nitric acid solutions of copper. These compounds exhibited effective corrosion inhibition properties, demonstrating mixed-type inhibition behaviors, and were characterized using techniques such as FTIR, 1HNMR, and mass spectroscopy. Theoretical computations compared with experimental findings further supported their efficiency, indicating their potential application in corrosion prevention technologies (Ahmed Abu-Rayyan et al., 2022).

Photoprotective Effect and Toxicity Evaluation

Another significant application of a derivative closely related to the target molecule is its use in sunscreen formulations. The derivative, designed through molecular hybridization, showed promising results in photoprotection against sunlight exposure while demonstrating low toxicity. This compound, synthesized using green chemistry approaches, offers potential for the development of new sunscreen products with added antioxidant properties, highlighting its versatility beyond corrosion inhibition (D. C. Vinhal et al., 2016).

Optical Properties and Mechanofluorochromic Behavior

The mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives have also been explored, revealing their distinct optical properties influenced by face-to-face stacking modes. Such studies suggest potential applications in the development of novel optical materials and sensors, expanding the utility of acrylamide derivatives in fields beyond chemical protection and skincare (Qing‐bao Song et al., 2015).

Advanced Materials and Chemical Synthesis

The target compound's structural relatives have been utilized in various chemical synthesis processes, highlighting their versatility in creating novel materials and compounds. These applications range from the development of new catalytic systems, drug delivery mechanisms, to advanced polymers and hydrogels with specialized functions. The wide array of research underscores the potential of such compounds in advancing materials science and chemical engineering (M. Yokoyama et al., 1985).

Mécanisme D'action

A computational approach was applied to explore the potency of this compound against breast cancer through molecular docking and MD simulation . The results of the molecular docking study showed that the compound exhibited more negative value of binding free energy (-8.15 kcal/mol) than tamoxifen (-7.00 kcal/mol) . It can be predicted that the compound has a cytotoxic activity potency against breast cancer through ERα inhibition .

Propriétés

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c1-26-16-8-11(5-6-15(16)24)7-12(10-22)17(25)23-14-4-2-3-13(9-14)18(19,20)21/h2-9,24H,1H3,(H,23,25)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRAYWNSVZBFK-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(Dimethylamino)-N-[2-(2-methylphenoxy)propyl]but-2-enamide](/img/structure/B2642675.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-methylphenyl)methyl]oxamide](/img/structure/B2642676.png)

![2-chloro-6-fluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2642677.png)

![3-Methyl-6-[4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2642678.png)

![Oxalic acid, tert-butyl 5-(aminomethyl)-7-oxo-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2642692.png)